ethyl 4-iodo-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-iodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 4-iodo-1H-indole-2-carboxylate typically involves the iodination of ethyl indole-2-carboxylate. One common method includes the reaction of indole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with iodine and a base to introduce the iodine atom at the 4-position . The resulting product is then esterified with ethanol to yield this compound .
Chemical Reactions Analysis
Ethyl 4-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Scientific Research Applications
Ethyl 4-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-iodo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl indole-2-carboxylate: Lacks the iodine atom at the 4-position, which may affect its reactivity and biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents, leading to distinct biological properties.
Properties
Molecular Formula |
C11H10INO2 |
---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
ethyl 4-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 |
InChI Key |
IHQPCEDUMGJAJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2I |
Origin of Product |
United States |
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